molecular formula C11H7FO2 B11905198 7-Fluoronaphthalene-1-carboxylic acid CAS No. 575-06-4

7-Fluoronaphthalene-1-carboxylic acid

Cat. No.: B11905198
CAS No.: 575-06-4
M. Wt: 190.17 g/mol
InChI Key: JKYJTIVXICHCJE-UHFFFAOYSA-N
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Description

7-Fluoronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7FO2 It is a derivative of naphthalene, where a fluorine atom is substituted at the 7th position and a carboxylic acid group at the 1st position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Fluoronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted naphthalene derivatives.

    Oxidation: Naphthalene-1,4-dicarboxylic acid.

    Reduction: Naphthalene-1-carboxaldehyde or naphthalene-1-methanol.

    Coupling: Biaryl compounds.

Scientific Research Applications

Pharmaceutical Intermediates

7-Fluoronaphthalene-1-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders and bacterial infections. For example, compounds derived from this acid have shown promise as antidepressants and analgesics due to their interaction with serotonin and norepinephrine pathways .

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit antibacterial properties. A study synthesized various quinolone derivatives from this compound, which were screened against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity validated by molecular docking studies .

Photocatalytic Reactions

The compound has been utilized in photocatalytic hydroacylation reactions, where it acts as an external standard to assess reaction yields. This application highlights its role in facilitating organic transformations under light activation, which is crucial for developing sustainable chemical processes .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/References
Pharmaceutical IntermediatesUsed in synthesizing antidepressants and analgesicsEffective in serotonin/norepinephrine modulation
Antibacterial ActivitySynthesis of quinolone derivatives for antibacterial testingSignificant activity against bacterial strains
Photocatalytic ReactionsActs as a standard in photocatalytic hydroacylation reactionsYield assessment via NMR spectroscopy

Case Study 1: Antidepressant Synthesis

A notable case involved the synthesis of a derivative of this compound that was incorporated into duloxetine, an antidepressant. The study focused on optimizing the synthesis route to enhance yield and purity, demonstrating the compound's importance as a pharmaceutical intermediate .

Case Study 2: Antibacterial Screening

In another study, researchers synthesized multiple derivatives from this compound and tested them against various bacterial strains. The results indicated that certain derivatives possessed potent antibacterial properties, suggesting potential for development into new therapeutic agents .

Mechanism of Action

The mechanism of action of 7-fluoronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s biological activity .

Biological Activity

7-Fluoronaphthalene-1-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound (C11_{11}H7_7FO2_2) is characterized by a fluorine atom at the 7th position of the naphthalene ring and a carboxylic acid group at the 1st position. This unique structural arrangement influences its reactivity and biological interactions.

PropertyDescription
Molecular FormulaC11_{11}H7_7FO2_2
Molecular Weight192.17 g/mol
SolubilitySoluble in polar solvents
Functional GroupsCarboxylic acid, aromatic ring

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The electronegativity of the fluorine atom enhances its binding affinity, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions. These properties contribute to its potential as a therapeutic agent.

Analgesic and Anti-inflammatory Effects

Research has shown that this compound exhibits significant analgesic properties by acting as a modulator of ion channels, particularly the VR1 cation channel. This mechanism suggests potential applications in treating pain-related conditions such as neuropathic pain, arthritis, and other inflammatory disorders .

Anticancer Potential

Studies have indicated that compounds similar to this compound can exhibit anticancer activities through various mechanisms, including apoptosis induction and inhibition of tumor growth. The specific interactions with cellular pathways involved in cancer proliferation are an area of ongoing research.

Case Studies and Research Findings

  • Pain Management : A study demonstrated that systemic administration of this compound significantly reduced pain responses in animal models, suggesting its efficacy as an analgesic agent .
  • Anti-inflammatory Activity : Another research highlighted its effectiveness in reducing inflammation markers in models of arthritis, indicating its potential for therapeutic use in inflammatory diseases .
  • Metabolic Pathways : Interaction studies involving cytochrome P450 enzymes revealed insights into the metabolic pathways of this compound, which are crucial for understanding its pharmacokinetics and potential toxicity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluoronaphthalene derivatives to highlight its unique properties:

Compound NameStructure DescriptionUnique Features
1-FluoronaphthaleneFluorine at position 1Simpler structure; limited biological activity
4-Fluoronaphthalene-1-carboxylic acidFluorine at position 4Different reactivity patterns compared to 7-position
This compound Carboxylic acid at position 1, fluorine at position 7Exhibits distinct analgesic and anti-inflammatory effects

Properties

CAS No.

575-06-4

Molecular Formula

C11H7FO2

Molecular Weight

190.17 g/mol

IUPAC Name

7-fluoronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H7FO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14)

InChI Key

JKYJTIVXICHCJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)C(=O)O

Origin of Product

United States

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